N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula, C12H14N6OS. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The exact arrangement of these rings and other functional groups would be best visualized with a molecular structure diagram, which is unfortunately not available in the search results.Scientific Research Applications
Antimicrobial and Antituberculosis Activity
The compound's derivatives have shown significant antimycobacterial activity. Pyridines and pyrazines substituted with thiadiazole have been documented for their potent activity against Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial agents. The derivatives exhibited varying degrees of potency, some showing activities up to 16 times greater than pyrazinamide, a key antitubercular drug (Gezginci, Martin, & Franzblau, 1998).
Anticancer Potential
Research into the compound's derivatives also indicates potential anticancer properties. A series of related compounds have demonstrated significant cytotoxicity against various human cancer cell lines, with certain derivatives exhibiting potent activity that surpassed established cancer treatments in specific assays (Abdo & Kamel, 2015).
Antibacterial Applications
Studies have further extended into the antibacterial domain, where derivatives of the compound have been synthesized and tested against a range of bacterial strains. These derivatives have shown promising antibacterial activity, with specific focus on pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Balandis et al., 2019).
Insecticidal Properties
Exploratory studies have identified the compound's derivatives as a new class of insecticides. N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, derived from modifications of the compound, showed effective insecticidal activity against sap-feeding pests. This suggests a potential for agricultural applications in pest management (Eckelbarger et al., 2017).
Mechanism of Action
The mechanism of action for this compound, particularly its anticancer activity, is not specified in the search results. It’s possible that this information is contained in scientific literature not captured in the search.
Safety and Hazards
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-14-17-12(20-8)13-11(19)9-4-5-10(16-15-9)18-6-2-3-7-18/h4-5H,2-3,6-7H2,1H3,(H,13,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBIZXNZTKVTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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